molecular formula C9H10N4O2S B2571906 2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid CAS No. 863668-01-3

2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid

Cat. No.: B2571906
CAS No.: 863668-01-3
M. Wt: 238.27
InChI Key: HZSQLWMMMHMXGS-UHFFFAOYSA-N
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Description

2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid is a heterocyclic compound with a molecular formula of C9H10N4O2S and a molecular weight of 238.27 g/mol This compound is characterized by the presence of a triazolopyrimidine core, which is a fused ring system containing both triazole and pyrimidine rings

Preparation Methods

The synthesis of 2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The sulfur atom and acetic acid moiety may also play a role in modulating the compound’s reactivity and binding affinity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(5,7-dimethyl-2-sulfanylidene-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c1-4-6(3-7(14)15)5(2)13-8(10-4)11-9(16)12-13/h3H2,1-2H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSQLWMMMHMXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=S)NN12)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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